l-Valine, N-(p-anisoyl)-, methyl ester
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Overview
Description
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is an organic compound with a complex structure that includes a methoxybenzoyl group, an amino group, and a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with an appropriate amine to form the 4-methoxybenzoylamino intermediate.
Esterification: The final step involves the esterification of the 4-methoxybenzoylamino intermediate with 3-methyl-butyric acid and methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-3-methyl-butyric acid methyl ester.
Reduction: Formation of 2-(4-Methoxy-benzoylamino)-3-methyl-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid methyl ester
- 2-(4-Methoxyphenylamino)-3-methyl-butyric acid
- 4-Methoxybenzamide
Uniqueness
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16) |
InChI Key |
WRAADPRVDXVRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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